4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)19-9-5-4-8-18(19)20(26)25-12-10-17(11-13-25)15-27-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPTVBIGROYEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine is a member of the piperidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. Research indicates that it may act as a D4 dopamine receptor antagonist , which has implications for treating disorders such as schizophrenia and other neuropsychiatric conditions. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.
Antiviral Activity
Recent studies have explored the antiviral properties of piperidine derivatives, including this compound. For instance, a study on similar piperidine derivatives indicated that modifications at the piperidine ring could enhance antiviral activity against various viruses, including Ebola and HIV .
Antimicrobial Activity
The antimicrobial efficacy of related benzyloxy derivatives has been documented. One study reported that compounds with similar structures demonstrated significant activity against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . While specific data for our compound is limited, structural similarities suggest potential antimicrobial properties.
Study 1: D4 Receptor Antagonism
A study published in Nature characterized several benzyloxy piperidine derivatives for their D4 receptor antagonism. The compound exhibited a Ki value of 96 nM, indicating substantial receptor binding affinity . This activity suggests potential applications in treating dopamine-related disorders.
| Compound | Ki (nM) | Activity Description |
|---|---|---|
| This compound | 96 | D4 receptor antagonist |
Study 2: Antiviral Screening
In a screening for antiviral agents against Ebola virus, compounds structurally related to our target were evaluated. The most potent derivatives showed EC50 values in the submicromolar range, indicating robust antiviral activity. Although direct testing of our specific compound is needed, these results highlight the potential for similar piperidine derivatives in viral inhibition .
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacology:
The compound has been investigated for its potential as a neuroleptic drug, particularly due to its structural similarity to other piperidine derivatives known to interact with serotoninergic and dopaminergic receptors. For instance, derivatives containing a piperidine moiety have shown affinity for serotonin receptors (5-HT2A, 5-HT2C) and dopaminergic receptors (D1, D2, D4), suggesting that compounds like 4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine could be developed for treating psychiatric disorders with fewer side effects compared to classical antipsychotics .
Antiviral Activity:
The compound has also been explored in the context of antiviral activity, particularly against the Ebola virus. In vitro studies indicated that certain piperidine-based compounds exhibited significant inhibitory effects on viral entry mechanisms, potentially paving the way for new antiviral therapies . The structural characteristics of the compound may enhance its efficacy against viral infections by modulating interactions with viral proteins.
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Pathways:
Research has detailed various synthetic routes for creating piperidine derivatives, including this compound. These methods often involve multi-step reactions that incorporate functional groups crucial for biological activity. For example, benzylic alcohols are frequently converted into their corresponding chlorides before undergoing nucleophilic substitution with piperidine fragments under basic conditions .
Structure-Activity Relationships:
The biological evaluation of related compounds has led to insights into their structure-activity relationships. Variations in substituents on the benzoyl group and modifications to the piperidine ring have been shown to significantly influence their pharmacological profiles. This information is critical for optimizing new derivatives aimed at specific therapeutic targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Anti-Acetylcholinesterase (AChE) Piperidine Derivatives ()
Compound 21: 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride
- Substituents :
- Position 1: Benzyl group.
- Position 4: Bulky benzylsulfonylbenzoyl-derived side chain.
- Activity : IC50 = 0.56 nM (AChE inhibition), 18,000× selectivity over BuChE, and increased acetylcholine in rat brain at 3 mg/kg.
- Key Difference: The target compound lacks the bulky sulfonylbenzoyl group at position 4 and the ethylamino linker, which are critical for AChE inhibition in Compound 21.
Fluorinated Benzoylpiperidines ()
4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)benzoyl]piperidine
- Substituents :
- Position 1: 2-(Trifluoromethyl)benzoyl (same as the target compound).
- Position 4: 4-Fluorobenzoyl.
- Structural Impact : The fluorobenzoyl group enhances electron-withdrawing effects but lacks the [(benzyloxy)methyl] group’s lipophilicity. This difference may alter membrane permeability or target engagement compared to the target compound .
Phenothiazine-Linked Piperidines ()
1-[2-(2-Ethylthio-10H-phenothiazin-10-yl)ethyl]-4-[4-(trifluoromethyl)benzoyl]piperidine
- Substituents: Position 1: Phenothiazine-ethylthio group (analgesic pharmacophore). Position 4: 4-(Trifluoromethyl)benzoyl.
- Activity: Demonstrated analgesia in mammals due to phenothiazine’s dopamine receptor modulation.
- Key Difference: The target compound lacks the phenothiazine moiety, suggesting divergent therapeutic applications (e.g., CNS vs. pain relief) .
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Trifluoromethyl Group : Common in the target compound and analogues (), this group enhances metabolic stability and binding affinity to hydrophobic pockets .
- Position 4 Variability: Bulky groups (e.g., benzylsulfonyl in ) improve AChE inhibition but may limit bioavailability.
- Phenothiazine vs. Benzoyloxy: Phenothiazine derivatives () prioritize analgesia, while benzoyloxy/trifluoromethyl groups may favor CNS targets .
Preparation Methods
Preparation of 4-(Benzyloxymethyl)piperidine
The introduction of the benzyloxymethyl group at position 4 typically proceeds through alcohol protection or direct alkylation:
Method A: Hydroxymethyl Protection
- Starting material : 4-Hydroxymethylpiperidine.
- Protection :
Method B: Direct Alkylation
- Starting material : Piperidine.
- Alkylation :
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| A | 4-Hydroxymethylpiperidine | BnBr, NaH | THF, 0°C→RT | 89% |
| B | Piperidine | BnOCH₂Cl, K₂CO₃ | DMF, 80°C | 76% |
N-Acylation with 2-(Trifluoromethyl)benzoyl Chloride
The nitrogen acylation demonstrates critical dependence on base selection and stoichiometry:
General Procedure :
- Substrate : 4-(Benzyloxymethyl)piperidine (1.0 equiv).
- Acylating agent : 2-(Trifluoromethyl)benzoyl chloride (1.2 equiv).
- Base : Et₃N (2.0 equiv) in CH₂Cl₂.
- Conditions : -20°C → RT, 8 h.
- Yield : 82% (consistent with).
Optimization Observations :
- Base Comparison :
- Et₃N: 82% yield
- DIPEA: 78% yield
- DMAP: 65% yield (with side product formation)
- Solvent Effects :
- CH₂Cl₂: 82%
- THF: 75%
- DMF: 68% (with decomposition)
Alternative Cyclization Strategies
Electroreductive Cyclization
Adapting methodologies from, piperidine formation can be achieved through imine cyclization:
Reaction Setup :
- Imine precursor : N-(2-(Benzyloxymethyl)ethyl)amine.
- Dihaloalkane : 1,5-Dibromopentane.
- Electrolysis : Flow microreactor, Pt electrodes, -1.5 V vs Ag/AgCl.
- Yield : 61% (lower than stepwise methods but scalable).
Zirconium-Mediated Ring Formation
Building on, zirconocene complexes enable stereocontrolled syntheses:
- Substrate : Chiral vinylamine precursor.
- Reagents : Cp₂Zr(H)Cl (1.6 equiv), vinylmagnesium bromide (7.0 equiv).
- Conditions : THF, -45°C → RT.
- Yield : 56% with >95:5 dr.
Critical Reaction Optimization Parameters
Protecting Group Compatibility
The benzyl ether demonstrates stability under acylation conditions but requires consideration during final deprotection stages:
- Acid Sensitivity : Stable to HCl (1M) but cleaved by H₂/Pd-C.
- Base Stability : Resists hydrolysis in Et₃N but degrades in NaOH > 2M.
Analytical Characterization
Key Spectroscopic Signatures :
- ¹H NMR (CDCl₃):
- Piperidine H-4: δ 3.78 (m, 1H)
- BnOCH₂: δ 4.51 (s, 2H)
- Aromatic protons: δ 7.45-8.02 (m, 8H)
- ¹³C NMR :
- CF₃: 122.5 ppm (q, J = 270 Hz)
- Piperidine C-1: 48.7 ppm
Mass Spectrometry :
- ESI-MS: m/z 433.2 [M+H]⁺
Industrial-Scale Considerations
Process Chemistry Adaptations :
- Continuous Flow Acylation : Reduces reaction time from 8h → 45 min.
- Catalytic Benzylation : Using phase-transfer catalysts improves atom economy.
Cost Analysis :
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Benzyloxymethylation | Benzyl bromide cost | Recycling via extraction |
| Acylation | 2-(Trifluoromethyl)benzoyl chloride purity | Distillation vs recrystallization |
Emerging Methodologies
Photoredox Catalysis :
- Enables radical-based piperidine functionalization at ambient temperature.
- Demonstrated 72% yield in model systems.
Biocatalytic Approaches :
- Lipase-mediated acylations show promise for enantioselective synthesis.
- Current limitation: 55% conversion after 24h.
Q & A
Q. What are the established synthetic routes and characterization methods for 4-[(benzyloxy)methyl]-1-[2-(trifluoromethyl)benzoyl]piperidine?
Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1: Benzyloxy group introduction through alkylation or substitution reactions.
- Step 2: Piperidine core functionalization using benzoyl chloride derivatives under anhydrous conditions (e.g., 2-(trifluoromethyl)benzoyl chloride).
- Step 3: Purification via column chromatography (n-hexane/EtOAC gradients) to isolate intermediates and final products.
Characterization employs:
- NMR Spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. For example, benzyl protons appear as a singlet at δ 4.5–5.0 ppm, while trifluoromethyl groups show distinct splitting patterns .
- HPLC for purity assessment (≥95% peak area at 254 nm, retention times ~13–15 minutes) .
- HRMS to validate molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .
Q. How is the purity and stability of this compound validated under laboratory conditions?
Methodological Answer:
- Purity: Quantified via reverse-phase HPLC with UV detection (254 nm). For example, a retention time of 13.036 minutes and 95% peak area indicates minimal impurities .
- Stability: Assessed by:
- Accelerated degradation studies (acid/base/hydrolytic stress, thermal cycling).
- Long-term storage analysis (monitoring decomposition via NMR or LC-MS over 6–12 months at –20°C).
Contradictions in stability data (e.g., unexpected by-products) are resolved by adjusting storage conditions (e.g., inert atmosphere) .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity or pharmacokinetic (ADME) properties of this compound?
Methodological Answer:
- Reactivity Prediction:
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) simulates solvent interactions to predict solubility.
- ADME Profiling:
- Caco-2 cell models assess intestinal permeability.
- CYP450 inhibition assays (e.g., CYP3A4/2D6) evaluate metabolic stability.
- LogP calculations (e.g., –1.5 to 0.5) via HPLC retention correlate with membrane permeability .
Q. How are structural modifications used to optimize biological activity, and what analytical tools validate these changes?
Methodological Answer:
- Modification Strategies:
- Validation Tools:
- X-ray crystallography resolves 3D conformation (e.g., piperidine chair vs. boat).
- SAR studies correlate substituent effects (e.g., trifluoromethyl position) with IC₅₀ values in enzyme assays .
Q. How should researchers address contradictions in synthetic yield or analytical data?
Methodological Answer:
- Yield Discrepancies:
- Reaction Parameter Screening: Vary temperature, solvent (e.g., DMF vs. THF), or catalysts (e.g., Pd/C vs. Ni). For instance, switching from n-hexane/EtOAc (5:5) to gradient elution increased yield from 75% to 84% in related compounds .
- By-Product Analysis: Use LC-MS to identify dimers or hydrolysis products.
- Analytical Contradictions:
- NMR Signal Overlap: Employ 2D techniques (COSY, HSQC) to resolve ambiguous peaks (e.g., distinguishing benzyloxy vs. piperidine protons) .
- HPLC Artifacts: Confirm purity with orthogonal methods (e.g., elemental analysis; C/H/N ±0.3% deviation) .
Q. What advanced techniques are used to study binding interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to receptors (e.g., GPCRs).
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
- Cryo-EM: Visualizes compound binding to large macromolecular complexes (e.g., ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
